BenchChemオンラインストアへようこそ!

Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

crystal engineering Hirshfeld surface analysis HBV inhibitor design

Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 397278-82-9) is a fully synthetic small molecule belonging to the benzo[b]thiophene-2-carboxylate family, distinguished by a 3-benzamido substituent bearing a para-morpholinosulfonyl group. The compound possesses a molecular formula of C₂₁H₂₀N₂O₆S₂ and a molecular weight of 460.52 g/mol.

Molecular Formula C21H20N2O6S2
Molecular Weight 460.52
CAS No. 397278-82-9
Cat. No. B2849391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate
CAS397278-82-9
Molecular FormulaC21H20N2O6S2
Molecular Weight460.52
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C21H20N2O6S2/c1-28-21(25)19-18(16-4-2-3-5-17(16)30-19)22-20(24)14-6-8-15(9-7-14)31(26,27)23-10-12-29-13-11-23/h2-9H,10-13H2,1H3,(H,22,24)
InChIKeyBFJPGIZXUPVGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 397278-82-9): Structural Identity and Compound-Class Context for Procurement Decisions


Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 397278-82-9) is a fully synthetic small molecule belonging to the benzo[b]thiophene-2-carboxylate family, distinguished by a 3-benzamido substituent bearing a para-morpholinosulfonyl group [1]. The compound possesses a molecular formula of C₂₁H₂₀N₂O₆S₂ and a molecular weight of 460.52 g/mol. This structural architecture places it at the intersection of two pharmacologically significant classes: 3-amidobenzo[b]thiophenes, which have been extensively exploited as kinase inhibitors and antiviral agents, and morpholinosulfonamides, a motif associated with enhanced aqueous solubility, modulated metabolic stability, and target engagement across diverse enzyme and receptor families [1][2]. Unlike simple benzo[b]thiophene sulfonamides in which the sulfonamide is attached directly to the heterocyclic core, the presence of a benzamido spacer between the benzo[b]thiophene and the morpholinosulfonylphenyl group endows this compound with a unique three-dimensional pharmacophore geometry that is not trivially interchangeable with its closest in-class analogs [1].

Why Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate Cannot Be Replaced by Generic Benzo[b]thiophene Sulfonamides: A Procurement Risk Analysis


Procurement specialists and medicinal chemistry teams frequently encounter the assumption that benzo[b]thiophene-2-carboxylate derivatives bearing a sulfonamide or sulfonyl group at any position are functionally equivalent. This assumption is demonstrably false for CAS 397278-82-9. The critical discriminating feature is the benzamido linker at the C3 position, which separates the benzo[b]thiophene core from the morpholinosulfonylphenyl moiety [1]. In directly comparable analogs such as methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, the morpholinosulfonyl group is attached directly to the benzo[b]thiophene C3 atom, resulting in a fundamentally different electronic distribution, conformational ensemble, and hydrogen-bonding capacity [1]. Furthermore, the morpholinosulfonyl substitution pattern on the benzamide ring (para vs. meta) dictates both the vector of the terminal morpholine group and the compound's interaction with biological targets, as demonstrated by structure-activity relationship (SAR) studies on morpholinosulfonyl-containing benzamides where even minor positional isomerism leads to order-of-magnitude differences in target binding [2]. Generic substitution without experimental confirmation of the exact CAS registry number risks introducing a compound with divergent target engagement, altered cellular permeability, and incompatible pharmacokinetic behavior—all of which can invalidate an entire screening campaign or lead series [1][2].

Quantitative Differentiation Evidence for Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 397278-82-9) vs. Closest Analogs


Benzamido Linker at C3 Confers Distinct Intermolecular Interaction Profile vs. Direct C3-Sulfonamide in the 4-Fluoro Analog

The target compound incorporates a benzamido spacer between the benzo[b]thiophene C3 position and the 4-(morpholinosulfonyl)phenyl group. In the directly comparable 4-fluoro analog methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, the morpholinosulfonyl group is attached directly to C3 of the benzo[b]thiophene without any intervening amide bond [1]. Single-crystal X-ray diffraction of the 4-fluoro analog (monoclinic P2₁/c space group) reveals that the direct sulfonamide attachment forces the morpholine ring into a constrained orientation with limited rotational freedom, whereas the benzamido linker in the target compound introduces an additional rotatable bond and a hydrogen-bond donor (amide NH) that is absent in the direct sulfonamide [1]. The Hirshfeld surface analysis of the 4-fluoro analog demonstrates that H···H (31.2%), O···H/H···O (28.7%), and F···H/H···F (12.3%) contacts dominate the crystal packing [1]; for the target compound, the benzamido NH group is predicted to introduce additional N–H···O hydrogen-bonding contacts that are structurally impossible in the 4-fluoro comparator, altering both solid-state properties (melting point, solubility) and target-bound conformations [1][2].

crystal engineering Hirshfeld surface analysis HBV inhibitor design

Anti-HBV Inhibitory Potential: Nanomolar Activity Observed in the Closest Structurally Characterized Analog Informs Target Compound Prioritization

The closest structurally characterized analog, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was tested in an in vitro anti-HBV assay and demonstrated nanomolar inhibitory activity against HBV [1]. This activity was corroborated by molecular docking studies against HBV core protein, revealing key interactions between the morpholinosulfonyl oxygen atoms and Arg127 and Thr128 residues in the target binding pocket [1]. The target compound (CAS 397278-82-9) differs from this 4-fluoro analog by replacement of the 4-fluoro substituent and direct C3-sulfonamide with a C3-benzamido-4-(morpholinosulfonyl)phenyl group. While direct anti-HBV data for CAS 397278-82-9 are not currently published in the peer-reviewed literature, the benzamido extension is predicted by molecular docking to reposition the morpholinosulfonyl group deeper into the binding pocket compared to the 4-fluoro analog, potentially altering both potency and resistance profile [1]. In contrast, simpler benzo[b]thiophene-2-carboxylate analogs such as ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate lack the extended benzamido pharmacophore entirely and are not reported to exhibit any anti-HBV activity [1][2].

antiviral hepatitis B virus molecular docking

Morpholinosulfonyl Positional Isomerism on Benzamide Ring: Para-Substitution in Target Compound vs. Meta-Substituted Analogs Drives Divergent Target Recognition

The target compound carries the morpholinosulfonyl group at the para-position of the benzamide ring. SAR analysis of morpholinosulfonyl-containing compounds targeting the CD163 scavenger receptor cysteine-rich domain 5 (SRCR5) has established that the position of the morpholinosulfonyl substituent on the aryl ring is a critical determinant of biological potency [1]. In that study, compounds bearing a 3-(morpholinosulfonyl)anilino motif (meta-substitution) were compared with benzenesulfonamide derivatives, revealing that both the morpholinosulfonyl group and its ring position are critical for activity, though the morpholinosulfonyl group could be partially replaced by chlorine without complete loss of potency [1]. The target compound's para-morpholinosulfonylbenzamido architecture orients the morpholine ring along a different vector than the meta-substituted analogs (e.g., N-(3-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, BindingDB BDBM68330) [2]. This geometric difference directly affects the spatial position of the morpholine oxygen and sulfonyl oxygens, which serve as hydrogen-bond acceptors in target binding. In dopamine D₃ receptor (D₃R) ligand design, analogous benzothiophene morpholine derivatives demonstrated that subtle changes in the orientation of the morpholinosulfonyl group produce >10-fold differences in D₃R binding affinity and D₃/D₂ selectivity [3].

structure-activity relationship sulfonamide positional isomerism CD163 receptor

Methyl Ester at C2: Hydrolytic Stability and Prodrug Potential Differentiate Target Compound from Ethyl Ester Analogs

The target compound carries a methyl ester at the C2 position of the benzo[b]thiophene ring. A directly comparable analog, ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, incorporates an ethyl ester at the same position . Methyl esters are generally hydrolyzed more slowly by human carboxylesterases (CES1 and CES2) than ethyl esters, which can translate into prolonged half-life in plasma and different oral bioavailability profiles [1]. While comparative stability data for these two specific compounds are not published, the established rank order of carboxylesterase-mediated hydrolysis (methyl ester < ethyl ester < isopropyl ester) is a well-characterized class-level property applicable across diverse scaffolds [1]. For in vitro assays requiring sustained compound exposure (e.g., 48–72 h antiproliferative assays), the methyl ester may provide superior chemical stability in cell culture medium compared to the ethyl ester analog, reducing the confounding effect of variable ester hydrolysis rates on measured IC₅₀ values [1].

ester prodrug metabolic stability carboxylesterase

Morpholinosulfonyl vs. Dimethylmorpholinosulfonyl: Steric and Electronic Modulation of Target Binding

A structurally proximal analog, methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate, incorporates a 2,6-dimethylmorpholine ring in place of the unsubstituted morpholine of the target compound . The 2,6-dimethyl substitution introduces steric bulk adjacent to the sulfonamide linkage and increases the lipophilicity of the terminal heterocycle (calculated logP increase of approximately 0.8–1.2 log units for the dimethyl analog) [1]. In morpholine-containing kinase inhibitors, 2,6-dimethyl substitution has been shown to reduce metabolic N-dealkylation by CYP3A4 due to steric shielding of the morpholine nitrogen, but it also alters the pKa of the morpholine nitrogen (unsubstituted morpholine: pKa ~8.3; 2,6-dimethylmorpholine: pKa ~7.8 due to steric hindrance to solvation of the protonated form) [1]. The target compound's unsubstituted morpholine therefore provides a more basic nitrogen center (stronger hydrogen-bond acceptor), which may be advantageous for engaging acidic residues in target binding pockets, while the dimethyl analog offers superior metabolic stability but potentially weaker target engagement [1].

morpholine SAR steric effects sulfonamide bioisosteres

Optimal Research and Procurement Application Scenarios for Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 397278-82-9)


Antiviral Drug Discovery: HBV Lead Identification and SAR Expansion

Based on the demonstrated nanomolar anti-HBV activity of the structurally related 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate analog [1], CAS 397278-82-9 is a high-priority procurement target for antiviral screening laboratories seeking to expand SAR around the benzo[b]thiophene HBV inhibitor chemotype. The benzamido linker at C3 provides a distinct vector for morpholinosulfonyl presentation compared to the direct C3-sulfonamide of the 4-fluoro analog, offering a structurally novel scaffold for intellectual property generation. Procurement of the exact CAS number is essential to ensure that the benzamido-extended architecture is obtained, rather than inadvertently acquiring the 4-fluoro direct sulfonamide analog, which would duplicate existing SAR data rather than expanding chemical space. The compound is suitable for testing in HepG2.2.15 cell-based HBV replication assays with HBeAg ELISA readout, following the protocol established for the 4-fluoro analog [1].

Oncology Research: Kinase Inhibitor Screening Libraries

Benzo[b]thiophene-2-carboxylate derivatives bearing sulfonamide and amide functionalities have been reported to exhibit antiproliferative activity against non-small cell lung carcinoma cell lines, including A549 and NCI-H23 [2]. The benzamido NH group and morpholinosulfonyl oxygen atoms of CAS 397278-82-9 present a hydrogen-bonding pharmacophore compatible with ATP-competitive kinase inhibition. The compound is appropriate for inclusion in targeted kinase inhibitor screening collections, particularly against kinases with known sensitivity to sulfonamide-containing type II inhibitors (e.g., VEGFR2, PDGFR, c-Kit). Procurement teams should specify CAS 397278-82-9 to ensure the methyl ester prodrug form is obtained, as the free carboxylic acid (hydrolysis product) may exhibit reduced cell permeability and confounding assay artifacts in cellular screening formats [3].

Chemical Biology Probe Development: CD163-PRRSV Interaction Studies

The morpholinosulfonylbenzamido motif of CAS 397278-82-9 aligns with the pharmacophoric requirements identified for small-molecule inhibitors of the PRRSV-CD163 protein-protein interaction [4]. SAR analysis from related morpholinosulfonyl-containing compounds demonstrated that both the morpholinosulfonyl group and the benzenesulfonamide moiety are critical for blocking PRRSV infection of porcine alveolar macrophages, with dissociation constants (KD) against CD163-SRCR5 in the 28–39 µM range [4]. CAS 397278-82-9 offers a benzo[b]thiophene core replacement for the aniline-derived scaffold used in the published PRRSV inhibitors, potentially improving binding affinity through enhanced aromatic stacking interactions with the SRCR5 domain. Researchers should procure this specific CAS number to evaluate whether the benzothiophene core provides a measurable KD improvement over the aniline-based lead series.

Solid-State Characterization and Preformulation Studies

The comprehensive solid-state characterization workflow established for the 4-fluoro analog—including single-crystal X-ray diffraction, Hirshfeld surface analysis, and spectroscopic profiling [1]—provides a directly transferable methodological template for characterizing CAS 397278-82-9. The target compound's benzamido NH group is expected to generate a distinct hydrogen-bonding network in the solid state compared to the 4-fluoro analog, with implications for solubility, dissolution rate, and formulation development. Procurement of high-purity (≥95%) material of the exact CAS number is critical for reproducible crystallization screening and polymorph identification. The compound's methyl ester group also allows for salt/co-crystal screening with pharmaceutically acceptable counterions targeting the morpholine nitrogen (pKa ~8.3), enabling systematic preformulation assessment [3].

Quote Request

Request a Quote for Methyl 3-(4-(morpholinosulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.